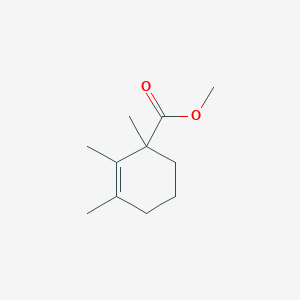![molecular formula C18H20O3 B12596176 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- CAS No. 502851-61-8](/img/structure/B12596176.png)
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or reducing double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler pyran structures. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学的研究の応用
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or signal transduction pathways .
類似化合物との比較
Similar Compounds
2H-Pyran, tetrahydro-2-methoxy-: A simpler pyran derivative with a methoxy group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Features a propynyloxy group, offering different reactivity and applications
Uniqueness
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- stands out due to its unique combination of phenylmethoxy and phenoxy groups. These groups enhance its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s stability and versatility make it valuable for various scientific and industrial applications.
特性
CAS番号 |
502851-61-8 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
2-(3-phenylmethoxyphenoxy)oxane |
InChI |
InChI=1S/C18H20O3/c1-2-7-15(8-3-1)14-20-16-9-6-10-17(13-16)21-18-11-4-5-12-19-18/h1-3,6-10,13,18H,4-5,11-12,14H2 |
InChIキー |
VFCUCMIEOILYHC-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=CC=CC(=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)

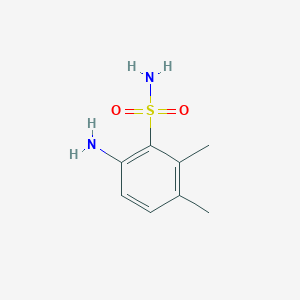

![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)

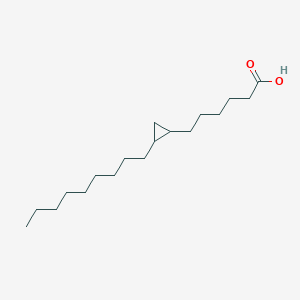
![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
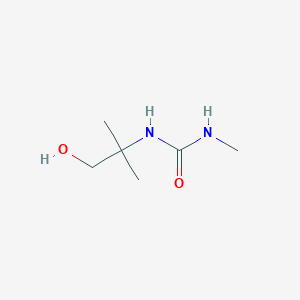

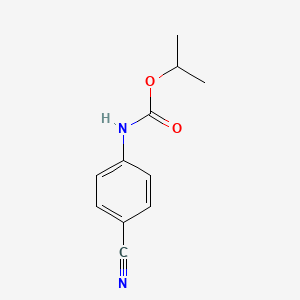
![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
